molecular formula C25H44O B14242232 2-Methyl-6-(octadecan-2-YL)phenol CAS No. 391864-97-4

2-Methyl-6-(octadecan-2-YL)phenol

Cat. No.: B14242232
CAS No.: 391864-97-4
M. Wt: 360.6 g/mol
InChI Key: NDAHSKBCJUSOPB-UHFFFAOYSA-N
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Description

2-Methyl-6-(octadecan-2-yl)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. This particular compound features a long alkyl chain, making it a unique member of the phenol family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(octadecan-2-yl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts like zeolites can also enhance the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(octadecan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol ring reacts with electrophiles to form substituted phenols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-Methyl-6-(octadecan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with antioxidant properties.

    Industry: Utilized in the production of surfactants and lubricants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(octadecan-2-yl)phenol involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(octadecan-2-yl)phenol: Long alkyl chain, unique amphiphilic properties.

    2-Methyl-6-(dodecan-2-yl)phenol: Shorter alkyl chain, similar chemical reactivity but different physical properties.

    2-Methyl-6-(hexadecan-2-yl)phenol: Intermediate alkyl chain length, balancing properties between the two aforementioned compounds.

Uniqueness

This compound stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and membrane studies.

Properties

CAS No.

391864-97-4

Molecular Formula

C25H44O

Molecular Weight

360.6 g/mol

IUPAC Name

2-methyl-6-octadecan-2-ylphenol

InChI

InChI=1S/C25H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2)24-21-18-20-23(3)25(24)26/h18,20-22,26H,4-17,19H2,1-3H3

InChI Key

NDAHSKBCJUSOPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C1=CC=CC(=C1O)C

Origin of Product

United States

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